(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile
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Overview
Description
(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that some pyrazole derivatives exhibit cytotoxic effects on several human cell lines . This suggests that (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile might interact with its targets, leading to changes in cellular functions.
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazole derivatives have been associated with antioxidant activity , suggesting that they might affect these pathways.
Result of Action
Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile typically involves the reaction of a suitable pyrazole derivative with a benzyl halide in the presence of a base. One common method involves the use of 3-methyl-1-phenyl-5-pyrazolone as a starting material, which is reacted with benzyl bromide in the presence of sodium acetate at room temperature . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1-phenyl-1H-pyrazol-5-ol): Known for its antioxidant and anticancer activities.
(3,5-Dimethyl-1H-pyrazole): Exhibits anti-inflammatory and analgesic properties.
(1H-Pyrazole-4-carboxamide): Used in the treatment of various diseases due to its broad-spectrum biological activities.
Uniqueness
(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile stands out due to its unique combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-6-5-11-3-1-4-12(9-11)10-15-8-2-7-14-15/h1-4,7-9H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJNTNUNQFBPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CC=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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